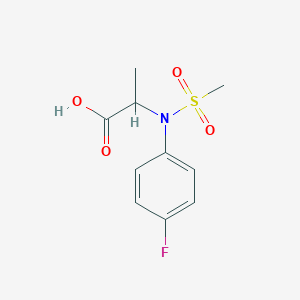

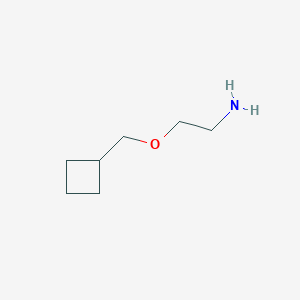

(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Catalytic Methylation Using Methanol

One area of application involves the catalytic methylation of pyridines and indoles using methanol. The research by Grozavu et al. (2020) presents a new catalytic method that directly introduces a methyl group onto the aromatic ring of pyridines, exploiting the interface between aromatic and non-aromatic compounds through hydrogen borrowing. This process uses methanol and formaldehyde as key reagents, highlighting a novel approach to C-3/5 methylation of pyridines (Grozavu et al., 2020). Similarly, Chen et al. (2015) achieved iridium-catalyzed methylation of indoles and pyrroles using methanol, offering a direct route to 3-methyl-indoles and methyl-pyrroles. This transformation also employs a borrowing hydrogen methodology (Chen et al., 2015).

Regioselective Synthesis and Ring Methylation

Lavilla et al. (1991) described the regioselective synthesis of indolyldihydropyridines through the addition of indoles to pyridinium salts, with methanol influencing the selectivity of the reaction. This demonstrates the role of solvents, particularly methanol, in dictating product formation during synthesis involving indole and pyridine derivatives (Lavilla, Gotsens, & Bosch, 1991). Kishida et al. (2010) explored the ring-methylation of pyrrole and indole using supercritical methanol, achieving selective methylation at the C3 position of indole to afford 3-methylindole. This process is notable for its efficiency and selectivity without additional catalysts (Kishida et al., 2010).

Synthesis of Polyheterocyclic Systems and Protective Groups

Cao et al. (2019) demonstrated the construction of unique eight- or nine-membered polyheterocyclic systems via a multicomponent reaction, showing the versatility of reactions involving indole derivatives in creating complex molecular architectures (Cao et al., 2019). Elladiou and Patrickios (2012) investigated 2-(pyridin-2-yl)ethanol as a protective group for carboxylic acids, highlighting its utility in polymer chemistry for the selective removal and conversion of polymers into poly(methacrylic acid) (Elladiou & Patrickios, 2012).

作用機序

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes that lead to their biological activities . For instance, some indole derivatives have been reported to inhibit polymerization of tubulin, a protein critical for cell division .

Biochemical Pathways

For example, some indole derivatives have been found to inhibit the synthesis and hydrolysis of (p)ppGpp, a signaling molecule in bacteria .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely, influencing their bioavailability .

Result of Action

For instance, some indole derivatives have been found to induce cell apoptosis and arrest cells in the G2/M phase .

特性

IUPAC Name |

(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-10-14(12-6-2-3-7-13(12)17-10)15(18)11-5-4-8-16-9-11/h2-9,15,17-18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDQZAAWPMOVPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2894159.png)

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2894160.png)

![(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2894161.png)

![3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B2894163.png)

![N,N-dimethyl-3-phenyl-5-[(pyridin-3-yl)carbonyl]thiophen-2-amine](/img/structure/B2894166.png)

![4-(diethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2894167.png)

![2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2894168.png)